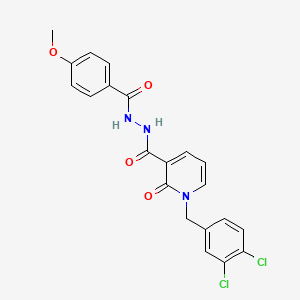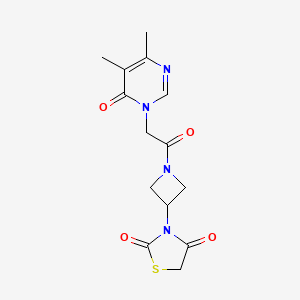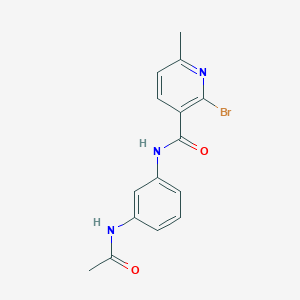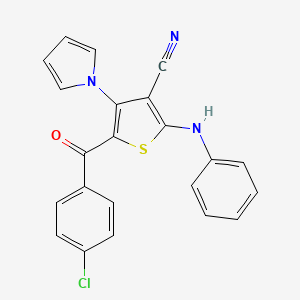
(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : A study investigated the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally related to the one , with the CB1 cannabinoid receptor. This research provided insights into the conformational analysis, energetic stability, and pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).
Synthesis and Chemical Reactions
Synthesis and Reaction with Nucleophiles for Anticancer Evaluation : A study on the synthesis of a compound with a similar naphthalene structure reported its reaction with various nucleophiles, evaluating its potential as an anticancer agent (Gouhar & Raafat, 2015).
Novel Synthesis Approaches : Research on the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing naphthofuran moiety explored new synthesis methods for compounds with structural similarities to the chemical (Abdelhamid et al., 2012).
Synthesis of Naphthylpiperazines and Tetralylpiperazines : A study conducted in 1975 examined the synthesis and pharmacological properties of naphthylpiperazines, compounds with structural elements related to the chemical of interest (Červená et al., 1975).
Pharmacological Studies
- Pharmacological Evaluation of Derivatives for Pain Treatment : Research evaluated novel derivatives of a compound structurally related to (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone hydrochloride as TRPV4 antagonists for pain treatment. This study contributes to the understanding of the pharmacological applications of such compounds (Tsuno et al., 2017).
Antimicrobial and Anticancer Activity
Antimicrobial and Anticancer Activities of Pyridine Derivatives : A study synthesized pyridine derivatives and evaluated their in vitro antimicrobial and anticancer activities, providing insights into the potential biomedical applications of similar compounds (Patel et al., 2011).
Anticancer and Antituberculosis Studies : Research focused on the synthesis and evaluation of anticancer and antituberculosis activities for derivatives of a similar structure, contributing to the understanding of the therapeutic potential of such compounds (Mallikarjuna et al., 2014).
Mechanism of Action
Target of action
Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical pathways
Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of action
Similar compounds have been found to have various biological activities .
Action environment
Similar compounds have been found to be influenced by various environmental factors .
properties
IUPAC Name |
[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-naphthalen-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2.ClH/c1-26-19-9-8-18(21-22-19)23-10-12-24(13-11-23)20(25)17-7-6-15-4-2-3-5-16(15)14-17;/h2-9,14H,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEQIERRAKEMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate](/img/structure/B2969648.png)

![ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)
![4-[(3-Chlorophenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2969652.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide](/img/structure/B2969654.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2969655.png)


![[3-(4-Fluorophenyl)oxetan-3-YL]methanamine](/img/structure/B2969663.png)




